Arg-pro-pro-gly-phe Arg-pro-pro-gly-phe Bradykinin (1-5) is among the most stable of naturally occurring metabolites. It may be used as a marker for BK production in vivo. It is known that an intact Arg residue in the C-terminus is required for biological activities. BK 1-5 is the minimal peptide that inhibited α-thrombin-induced platelet aggregation and secretion and calcium mobilization. It also prevented α-thrombin from cleaving the thrombin receptor peptide, NATLDPRSFLLR, between arginine and serine. Such antithrombin activities of BK 1-5 may contribute to the cardioprotective nature of kinins.
Brand Name: Vulcanchem
CAS No.: 23815-89-6
VCID: VC0521942
InChI: InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Molecular Formula: C27H40N8O6
Molecular Weight: 572.7 g/mol

Arg-pro-pro-gly-phe

CAS No.: 23815-89-6

Inhibitors

VCID: VC0521942

Molecular Formula: C27H40N8O6

Molecular Weight: 572.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Arg-pro-pro-gly-phe - 23815-89-6

CAS No. 23815-89-6
Product Name Arg-pro-pro-gly-phe
Molecular Formula C27H40N8O6
Molecular Weight 572.7 g/mol
IUPAC Name (2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1
Standard InChIKey USSUMSBPLJWFSZ-TUFLPTIASA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Appearance Solid powder
Description Bradykinin (1-5) is among the most stable of naturally occurring metabolites. It may be used as a marker for BK production in vivo. It is known that an intact Arg residue in the C-terminus is required for biological activities. BK 1-5 is the minimal peptide that inhibited α-thrombin-induced platelet aggregation and secretion and calcium mobilization. It also prevented α-thrombin from cleaving the thrombin receptor peptide, NATLDPRSFLLR, between arginine and serine. Such antithrombin activities of BK 1-5 may contribute to the cardioprotective nature of kinins.
Purity >98% (or refer to the Certificate of Analysis)
Sequence RPPGF
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Arg-Pro-Pro-Gly-Phe
arginyl-prolyl-prolyl-glycyl-phenylalanine
bradykinin (1-5)
thrombostatin
Reference 1: Voronina L, Masson A, Kamrath M, Schubert F, Clemmer D, Baldauf C, Rizzo T. Conformations of Prolyl-Peptide Bonds in the Bradykinin 1-5 Fragment in Solution and in the Gas Phase. J Am Chem Soc. 2016 Jul 27;138(29):9224-33. doi: 10.1021/jacs.6b04550. Epub 2016 Jul 18. PubMed PMID: 27366919.
2: Murphey LJ, Malave HA, Petro J, Biaggioni I, Byrne DW, Vaughan DE, Luther JM, Pretorius M, Brown NJ. Bradykinin and its metabolite bradykinin 1-5 inhibit thrombin-induced platelet aggregation in humans. J Pharmacol Exp Ther. 2006 Sep;318(3):1287-92. Epub 2006 Jun 13. PubMed PMID: 16772538.
3: Bujak-Giżycka B, Olszanecki R, Madej J, Suski M, Gębska A, Korbut R. Metabolism of bradykinin in aorta of hypertensive rats. Acta Biochim Pol. 2011;58(2):199-202. Epub 2011 May 27. PubMed PMID: 21623416.
4: Nieman MT, Pagan-Ramos E, Warnock M, Krijanovski Y, Hasan AA, Schmaier AH. Mapping the interaction of bradykinin 1-5 with the exodomain of human protease activated receptor 4. FEBS Lett. 2005 Jan 3;579(1):25-9. PubMed PMID: 15620686.
5: Shima C, Majima M, Katori M. A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma. Jpn J Pharmacol. 1992 Oct;60(2):111-9. PubMed PMID: 1479739.
6: Cugno M, Salerno F, Nussberger J, Bottasso B, Lorenzano E, Agostoni A. Bradykinin in the ascitic fluid of patients with liver cirrhosis. Clin Sci (Lond). 2001 Dec;101(6):651-7. PubMed PMID: 11724653.
7: Sawyer HA, Marini JT, Stone EG, Ruotolo BT, Gillig KJ, Russell DH. The structure of gas-phase bradykinin fragment 1-5 (RPPGF) ions: an ion mobility spectrometry and H/D exchange ion-molecule reaction chemistry study. J Am Soc Mass Spectrom. 2005 Jun;16(6):893-905. PubMed PMID: 15878286.
8: Murphey LJ, Hachey DL, Vaughan DE, Brown NJ, Morrow JD. Quantification of BK1-5, the stable bradykinin plasma metabolite in humans, by a highly accurate liquid-chromatographic tandem mass spectrometric assay. Anal Biochem. 2001 May 1;292(1):87-93. PubMed PMID: 11319821.
9: Doggrell SA. A daughter of bradykinin that protects against septicaemia. Expert Opin Investig Drugs. 2001 Aug;10(8):1567-9. PubMed PMID: 11785456.
10: Murphey LJ, Gainer JV, Vaughan DE, Brown NJ. Angiotensin-converting enzyme insertion/deletion polymorphism modulates the human in vivo metabolism of bradykinin. Circulation. 2000 Aug 22;102(8):829-32. PubMed PMID: 10952948.
11: Hirata M, Hayashi I, Yoshimura K, Ishii K, Soma K, Ohwada T, Kakita A, Majima M. Blockade of bradykinin B(2) receptor suppresses acute pancreatitis induced by obstruction of the pancreaticobiliary duct in rats. Br J Pharmacol. 2002 Jan;135(1):29-36. PubMed PMID: 11786477; PubMed Central PMCID: PMC1573123.
12: Prieto AR, Ma H, Huang R, Khan G, Schwartz KA, Hage-Korban EE, Schmaier AH, Davis JM, Hasan AA, Abela GS. Thrombostatin, a bradykinin metabolite, reduces platelet activation in a model of arterial wall injury. Cardiovasc Res. 2002 Mar;53(4):984-92. PubMed PMID: 11922908.
13: Hasan AA, Amenta S, Schmaier AH. Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation. Circulation. 1996 Aug 1;94(3):517-28. Erratum in: Circulation 1996 Oct 1;94(7):1794. PubMed PMID: 8759097.
14: Marmarou A, Guy M, Murphey L, Roy F, Layani L, Combal JP, Marquer C; American Brain Injury Consortium. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury. J Neurotrauma. 2005 Dec;22(12):1444-55. PubMed PMID: 16379582.
15: Griswold JA, Baker CR Jr, Little DT, Little GH, Behal FJ. Bradykinin metabolism in rat hind limbs. Shock. 1998 Aug;10(2):146-52. PubMed PMID: 9721983.
16: Morinelli TA, Meier GP, Webb JG, Jaffa AA, Privitera PJ, Margolius HS. Utilization of a radioimmunoassay to detect the generation of Arg-Pro-Pro-Gly-Phe, a stable endproduct of bradykinin metabolism (from cultured rat aortic smooth muscle cells exposed to bradykinin). Int Immunopharmacol. 2002 Dec;2(13-14):1995-2003. PubMed PMID: 12489813.
17: Morinelli TA, Webb JG, Jaffa AA, Privitera PJ, Margolius HS. A metabolic fragment of bradykinin, Arg-Pro-Pro-Gly-Phe, protects against the deleterious effects of lipopolysaccharide in rats. J Pharmacol Exp Ther. 2001 Jan;296(1):71-6. PubMed PMID: 11123364.
18: Nieman MT, Warnock M, Hasan AA, Mahdi F, Lucchesi BR, Brown NJ, Murphey LJ, Schmaier AH. The preparation and characterization of novel peptide antagonists to thrombin and factor VIIa and activation of protease-activated receptor 1. J Pharmacol Exp Ther. 2004 Nov;311(2):492-501. Epub 2004 Jun 21. PubMed PMID: 15210836.
19: Nieman MT, LaRusch G, Fang C, Zhou Y, Schmaier AH. Oral thrombostatin FM19 inhibits prostate cancer. Thromb Haemost. 2010 Nov;104(5):1044-8. doi: 10.1160/TH09-08-0570. Epub 2010 Sep 30. PubMed PMID: 20886199; PubMed Central PMCID: PMC3552554.
20: Sugimoto K, Hirata M, Majima M, Katori M, Ohwada T. Evidence for a role of kallikrein-P6nin system in patients with shock after blunt trauma. Am J Physiol. 1998 Jun;274(6 Pt 2):R1556-60. PubMed PMID: 9608008.
PubChem Compound 3081453
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator